molecular formula C23H28N4O4 B12323082 beta-Casomorphin (1-3) amide

beta-Casomorphin (1-3) amide

Cat. No.: B12323082
M. Wt: 424.5 g/mol
InChI Key: KKLJGAZXRLWHMB-UHFFFAOYSA-N
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Description

Beta-Casomorphin (1-3) amide: is a peptide fragment derived from the milk protein casein. It consists of three amino acids: tyrosine, proline, and phenylalanine, with an amide group at the C-terminus. This compound is part of the larger family of casomorphins, which are known for their opioid-like activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Casomorphin (1-3) amide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Casomorphin (1-3) amide primarily undergoes hydrolysis and enzymatic degradation. It is resistant to oxidation and reduction due to the absence of reactive functional groups like thiols or aldehydes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the individual amino acids: tyrosine, proline, and phenylalanine .

Scientific Research Applications

Beta-Casomorphin (1-3) amide has several applications in scientific research:

Mechanism of Action

Beta-Casomorphin (1-3) amide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The peptide also influences gastrointestinal functions by modulating gut motility and electrolyte absorption .

Comparison with Similar Compounds

Uniqueness: Beta-Casomorphin (1-3) amide is unique due to its shorter peptide chain, which makes it more resistant to enzymatic degradation compared to longer casomorphins. This property enhances its stability and potential therapeutic applications .

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJGAZXRLWHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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